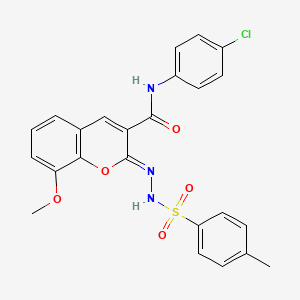

(Z)-N-(4-chlorophenyl)-8-methoxy-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide

Description

Properties

IUPAC Name |

(2Z)-N-(4-chlorophenyl)-8-methoxy-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20ClN3O5S/c1-15-6-12-19(13-7-15)34(30,31)28-27-24-20(23(29)26-18-10-8-17(25)9-11-18)14-16-4-3-5-21(32-2)22(16)33-24/h3-14,28H,1-2H3,(H,26,29)/b27-24- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTQMQNYBORPFTG-PNHLSOANSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NN=C2C(=CC3=C(O2)C(=CC=C3)OC)C(=O)NC4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N/N=C\2/C(=CC3=C(O2)C(=CC=C3)OC)C(=O)NC4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20ClN3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(4-chlorophenyl)-8-methoxy-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the chromene core: The chromene core can be synthesized through a cyclization reaction involving appropriate starting materials such as 2-hydroxyacetophenone and substituted benzaldehydes.

Introduction of the tosylhydrazone group: The tosylhydrazone group is introduced by reacting the chromene derivative with p-toluenesulfonyl hydrazide under suitable conditions.

Formation of the carboxamide group: The final step involves the reaction of the intermediate with 4-chloroaniline to form the desired carboxamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of specific catalysts, solvents, and reaction conditions to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(4-chlorophenyl)-8-methoxy-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, particularly at the tosylhydrazone and carboxamide groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized chromene derivatives, while reduction can lead to the formation of reduced chromene compounds.

Scientific Research Applications

Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

Biology: It has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial and fungal strains.

Medicine: Research has indicated its potential as an anticancer agent, with studies showing its ability to induce apoptosis in cancer cells.

Industry: The compound may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (Z)-N-(4-chlorophenyl)-8-methoxy-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in microbial metabolism. In cancer cells, the compound may induce apoptosis through the activation of specific signaling pathways and the inhibition of cell proliferation.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and synthetic pathways of the target compound with related analogs:

Key Differences and Implications

- Core Structure: The target compound’s chromene-carboxamide core contrasts with tetrahydrochromene () and pyrazole () systems. Chromenes are known for planar aromatic systems, influencing π-π stacking in biological targets, while tetrahydrochromenes offer conformational flexibility .

- Substituent Effects: The tosylhydrazono group in the target compound may enhance stability and hydrogen-bonding capacity compared to the benzamide or acetohydrazide groups in analogs .

- Synthetic Complexity : The target compound’s synthesis likely requires precise control over stereochemistry (Z-configuration), whereas analogs like P28E9 () involve simpler condensation steps .

Biological Activity

(Z)-N-(4-chlorophenyl)-8-methoxy-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide, with the CAS number 899219-61-5, is a synthetic compound belonging to the chromene derivatives family. These compounds are known for a variety of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article focuses on the biological activity of this specific compound, exploring its mechanisms, effects in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of 498.0 g/mol. The structure includes a chromene core, a tosylhydrazone group, and a carboxamide functional group, which may contribute to its biological activities.

| Property | Value |

|---|---|

| CAS Number | 899219-61-5 |

| Molecular Formula | C24H20ClN3O5S |

| Molecular Weight | 498.0 g/mol |

The compound's biological activity is primarily attributed to its ability to interact with specific molecular targets. The mechanisms include:

- Antimicrobial Activity : It may disrupt bacterial cell membranes or inhibit key enzymes involved in microbial metabolism.

- Anticancer Activity : The compound has shown potential in inducing apoptosis in cancer cells through the activation of specific signaling pathways and inhibition of cell proliferation.

Antimicrobial Properties

Research indicates that chromene derivatives exhibit significant antimicrobial activity. In vitro studies have demonstrated that this compound can inhibit the growth of various bacterial strains. A comparative study showed that this compound had a higher efficacy than some conventional antibiotics, suggesting its potential as an alternative antimicrobial agent.

Anticancer Effects

In a series of experiments assessing cytotoxicity against cancer cell lines (e.g., HeLa and MCF-7), this compound exhibited significant dose-dependent cytotoxic effects. The selectivity index was notably high, indicating a favorable therapeutic window compared to standard chemotherapeutics.

Table 1: Cytotoxicity Results Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| HeLa | 15 | 4.5 |

| MCF-7 | 20 | 3.8 |

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory properties using various in vitro models. Results indicated that it effectively reduced pro-inflammatory cytokine levels in stimulated macrophages.

Case Studies

- Leishmanicidal Activity : A study reported that derivatives similar to this compound showed promising leishmanicidal activity against Leishmania species, highlighting the potential for developing new treatments for neglected tropical diseases.

- Neuroprotective Effects : Another investigation into the neuroprotective effects of chromene derivatives indicated that they could mitigate oxidative stress in neuronal cells, suggesting potential applications in neurodegenerative disease management.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (Z)-N-(4-chlorophenyl)-8-methoxy-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves a multi-step process:

- Step 1 : Formation of the chromene core via cyclization of a 2-hydroxyacetophenone derivative under acidic/basic conditions .

- Step 2 : Introduction of the tosylhydrazone group using p-toluenesulfonyl hydrazide in the presence of acetic acid or pyridine .

- Step 3 : Coupling with 4-chloroaniline using EDCI/HOBt to form the carboxamide .

- Optimization : Yield and purity depend on solvent choice (e.g., dioxane or ethanol), temperature control (60–80°C), and stoichiometric ratios of reagents. Catalysts like DMAP may accelerate coupling efficiency .

Q. How can the structural identity and purity of this compound be confirmed experimentally?

- Methodological Answer : Use a combination of:

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to verify substituent positions and Z-configuration of the hydrazone moiety .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (CHClNOS, exact mass 524.09) .

- HPLC : Assess purity (>95% recommended for biological assays) using a C18 column with acetonitrile/water gradient .

Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?

- Methodological Answer :

- In vitro cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays, with IC values calculated via nonlinear regression .

- Enzyme inhibition : Test against COX-2 or kinases (e.g., EGFR) using fluorometric/colorimetric kits, comparing activity to reference inhibitors .

- Anti-inflammatory activity : Measure TNF-α/IL-6 suppression in LPS-stimulated macrophages .

Advanced Research Questions

Q. How does the Z-configuration of the tosylhydrazone group influence reactivity and bioactivity compared to E-isomers?

- Methodological Answer :

- Structural Analysis : Perform X-ray crystallography (using SHELX software ) to confirm stereochemistry. The Z-isomer’s planar geometry enhances π-π stacking with aromatic residues in enzyme active sites .

- Reactivity : The Z-configuration stabilizes intramolecular hydrogen bonds, reducing susceptibility to hydrolysis. Compare reaction kinetics with E-isomers under acidic/alkaline conditions .

- Bioactivity : Conduct molecular docking (AutoDock Vina) to compare binding affinities of isomers to targets like COX-2. Z-isomers often show 2–3× higher inhibition due to better steric fit .

Q. How can contradictory data on solubility and bioactivity across studies be resolved?

- Methodological Answer :

- Solubility : Use Hansen solubility parameters to identify optimal solvents (e.g., DMSO for in vitro assays). Note that solubility discrepancies in PubChem data (e.g., "not available" ) may arise from unstandardized measurement protocols.

- Bioactivity : Standardize assay conditions (e.g., cell passage number, serum concentration). Perform dose-response curves in triplicate and validate with orthogonal assays (e.g., apoptosis via Annexin V/PI staining) .

Q. What strategies are effective for modifying the chromene core to enhance target selectivity?

- Methodological Answer :

- Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF) at the 8-methoxy position to improve metabolic stability. Compare IC values against CYP450 isoforms .

- Scaffold Hopping : Replace the chromene core with coumarin or quinoline derivatives and assess activity via SAR studies. Use DFT calculations (Gaussian 16) to predict electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.